molecular formula C16H12ClN5O2 B5838438 7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B5838438
M. Wt: 341.75 g/mol
InChI Key: CQXXFYSIQBPKBK-UHFFFAOYSA-N
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Description

7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0679523 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound, along with its derivatives, has been synthesized through different methods, demonstrating antimicrobial activities against various fungi, gram-positive, and gram-negative bacteria. For instance, a one-pot method for preparing derivatives of this compound using sulfonic acid functionalized SBA-15 has been described, with some synthesized pyridopyrimidines showing promising antimicrobial activities (Ziarani et al., 2015). Additionally, a green synthesis approach of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives has been achieved, showing mild and fast procedures to structurally diverse bicyclic pyridopyrimidines (Javahershenas & Khalafy, 2017).

Antibacterial and Anticonvulsant Properties

Several studies have highlighted the antibacterial properties of synthesized derivatives. A specific derivative has shown promising anticonvulsant properties, which can be synthesized efficiently through green methods with high yield (Divate & Dhongade-Desai, 2014). Furthermore, the antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups has been studied, showing good in vitro antibacterial activities against various bacteria (Dongre et al., 2018).

Cytotoxicity and Anticancer Potential

Research has also been conducted on the cytotoxicity of derivatives on different cancer cell lines. For instance, derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were synthesized and tested for anti-proliferative activity on human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines. These derivatives decreased the viability of MCF-7 and HT29 cells, indicating that apoptosis is involved in their toxicity (Atapour-Mashhad et al., 2016).

Catalytic and Solvent Behavior

Additionally, the compound and its derivatives have been involved in studies regarding catalytic activities and solvent behavior. For example, an environmentally friendly one-pot ultrasound-promoted synthesis of derivatives was reported, showing potential as anticancer agents. The synthesized compounds were also evaluated for docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, demonstrating good binding mode in the active site of the thymidylate synthase enzyme (Tiwari et al., 2016). Additionally, the conductance and solvent behavior of a related compound in 60% DMSO have been studied, providing insights into the interactions and solvent properties of the compound (Gaware, 2021).

properties

IUPAC Name

7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-4-3-5-9(17)6-8/h3-6H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXFYSIQBPKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.